(1-Isobutyl-1H-pyrazol-4-yl)boronic acid
Overview
Description
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is an organic compound with the molecular formula C7H13BN2O2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its ability to interact with its targets. For instance, boronic acids are known to be more stable in acidic environments .
Preparation Methods
The synthesis of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-isobutyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyrazole and boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazoles.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where it forms carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester: This compound has a similar structure but includes a pinacol ester group, which can influence its reactivity and solubility.
1-Boc-pyrazole-4-boronic acid pinacol ester: This derivative contains a tert-butoxycarbonyl (Boc) protecting group, which can be useful in multi-step synthetic processes.
1H-Pyrazole-4-boronic acid: A simpler boronic acid derivative without the isobutyl group, which may have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrazole ring and the boronic acid group, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
[1-(2-methylpropyl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6,11-12H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDFJXJVSSPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669782 | |
Record name | [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929094-25-7 | |
Record name | [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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